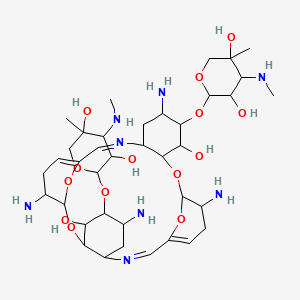

Aminoglycoside 66-40C

Description

Overview of Aminoglycoside Antibiotics: Historical Context and Broad Mechanisms of Action

The journey of aminoglycosides began in 1943 with the discovery of streptomycin (B1217042) from the soil bacterium Streptomyces griseus by Selman Waksman, Albert Schatz, and Elizabeth Bugie. britannica.comasm.org This discovery was a landmark in the treatment of tuberculosis and opened the door to the identification of a whole new class of antibiotics. britannica.comebsco.com Subsequently, other significant aminoglycosides were isolated from both Streptomyces and Micromonospora species, including neomycin, gentamicin (B1671437), and tobramycin (B1681333). ebsco.comnih.gov These antibiotics have historically been crucial in combating severe Gram-negative bacterial infections. asm.orgmhmedical.com

The bactericidal activity of aminoglycosides stems from their ability to inhibit protein synthesis, a process essential for bacterial survival and replication. wikipedia.orgslideshare.net This is achieved through a multi-step process that begins with their interaction with the bacterial cell envelope and culminates in the disruption of ribosomal function.

The primary mode of action for aminoglycosides is their binding to the 30S ribosomal subunit of bacteria. ebsco.comdoseme-rx.compatsnap.com This interaction, which is often irreversible, specifically targets the 16S ribosomal RNA (rRNA). nih.gov By binding to this crucial component of the ribosome, aminoglycosides interfere with the translation process in several ways. mhmedical.comwikipedia.org They can cause a misreading of the messenger RNA (mRNA) codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. mhmedical.compatsnap.com This results in the production of nonfunctional or even toxic proteins. patsnap.com Additionally, aminoglycosides can block the initiation of protein synthesis and cause premature termination of translation. wikipedia.orgpatsnap.com

Before they can reach their ribosomal targets, aminoglycosides must first cross the bacterial cell membrane. ebsco.comwikipedia.org This process is energy-dependent and occurs in distinct phases. nih.gov Initially, the cationic aminoglycoside molecules interact with the negatively charged components of the bacterial outer membrane. Divalent cations can inhibit this initial binding. ubc.ca Following this initial binding, the antibiotics are actively transported across the cytoplasmic membrane. This transport is driven by the electrical potential gradient of the membrane. nih.govubc.ca The production of aberrant proteins due to the initial inhibition of protein synthesis can further disrupt the cell membrane's permeability, leading to an accelerated uptake of more aminoglycoside molecules. wikipedia.org

Discovery and Isolation of Aminoglycoside 66-40C

This compound was discovered as a minor component produced during the submerged fermentation of Micromonospora inyoensis. nih.govrsc.orgacs.org This microorganism is primarily known for producing the broad-spectrum aminoglycoside antibiotic sisomicin (B1680986) as its principal product. rsc.orgrsc.org The fermentation broth of M. inyoensis contains a complex mixture of related compounds, and through careful analysis, this compound was identified among them. acs.orgrsc.org

Initial studies of the fermentation products of M. inyoensis revealed the presence of several related aminoglycoside structures. acs.orgrsc.org this compound was distinguished from the major product, sisomicin, and other minor components through detailed spectroscopic and chemical degradative studies. researchgate.net These analyses established its unique dimeric structure, a feature not previously seen in aminoglycoside antibiotics. researchgate.net It was determined that this compound is a 4′,5′-unsaturated pseudotrisaccharide. rsc.org Unlike its parent compound sisomicin, the dimeric form of 66-40C exhibited no antibacterial activity. rsc.org

Uniqueness of this compound: Dimeric and Macrocyclic Structure

The most striking feature of this compound is its unprecedented 16-membered macrocyclic structure formed through the dimerization of two monomer units. rsc.orgrsc.org This C2-symmetrical bis-Schiff's base structure is unique among the extensive family of aminoglycoside antibiotics. rsc.org Research, including biomimetic synthesis, has shown that this dimer arises from a remarkably selective non-enzymatic self-condensation of a putative 6′-aldehyde intermediate of sisomicin. rsc.orgnih.gov This spontaneous self-assembly in the fermentation medium is a testament to the compound's unique chemical properties. rsc.org The structure contains α,β-unsaturated imine groups, which had not been previously observed in any other aminoglycoside antibiotic. researchgate.net This unique dimeric and macrocyclic architecture makes this compound a significant subject of study for understanding the chemical diversity and biosynthetic possibilities within the aminoglycoside class.

Chemical Structure and Distinguishing Features

This compound possesses a highly distinctive and unprecedented chemical structure within the aminoglycoside family. nih.govresearchgate.net Its most remarkable feature is that it is a C₂-symmetrical dimer. researchgate.net The structure is a 16-membered macrocyclic bis-imine, formed from two monomeric aminoglycoside units linked together. researchgate.netumontreal.ca

Key distinguishing features include:

Dimeric Macrocycle: Unlike the monomeric nature of most clinically used aminoglycosides, 66-40C is a large, 16-membered ring. researchgate.netumontreal.ca

α,β-Unsaturated Imine Groups: The linkage between the two monomer units involves α,β-unsaturated imine functionalities. nih.govresearchgate.net This is a feature not previously seen in aminoglycoside antibiotics and contributes to its unique chemical properties. nih.gov

Biosynthetic Origin: It is derived from two molecules of a putative 6'-aldehyde intermediate in the sisomicin biosynthetic pathway. researchgate.netnih.gov This self-condensation is a remarkably selective, non-enzymatic process that occurs within the fermentation medium. researchgate.netnih.gov

Comparison to Other Aminoglycosides (e.g., Sisomicin, Gentamicin)

The structure of this compound is intrinsically linked to that of sisomicin, and it shares the core 4,6-disubstituted 2-deoxystreptamine (B1221613) scaffold with both sisomicin and gentamicin. merckvetmanual.comembopress.org

Comparison with Sisomicin:

Precursor Relationship: this compound is a direct chemical precursor to sisomicin. nih.govresearchgate.net The dimeric imine can be chemically converted into two molecules of the monomeric sisomicin. This conversion involves the reduction of the imine and the double bond in ring I.

Key Structural Difference: The primary difference lies at the 6'-position of the purpurosamine ring (Ring I). In sisomicin, this position holds a primary amino group (-CH₂NH₂). In this compound, this carbon is part of a C=N double bond forming the dimeric imine bridge. nih.govresearchgate.net

Comparison with Gentamicin:

Ring I Saturation: A major difference between sisomicin (and by extension, 66-40C's monomeric unit) and gentamicin is the saturation of Ring I. Sisomicin contains a double bond between C4' and C5', making it an unsaturated aminoglycoside. embopress.org Gentamicin has a saturated purpurosamine ring. embopress.org

Methylation Pattern: The gentamicin complex consists of several components (C1, C1a, C2) that differ in their methylation patterns on the 6'-amino group of Ring I. embopress.org Sisomicin has an unsubstituted 6'-aminomethyl group. This compound, being a dimer formed from the 6'-aldehyde, lacks these methyl groups entirely. researchgate.net

Table 1: Structural Comparison of Aminoglycosides

| Feature | This compound | Sisomicin | Gentamicin (C1a) |

|---|---|---|---|

| Basic Structure | Dimeric Macrocycle | Monomer | Monomer |

| Ring I (Purpurosamine) | Unsaturated (C4'=C5') | Unsaturated (C4'=C5') | Saturated |

| 6'-Position | Part of a C=N imine bridge | Primary Amino Group (-CH₂NH₂) | Methylamino Group (-CH(CH₃)NHCH₃) |

| Core Scaffold | 4,6-disubstituted 2-deoxystreptamine | 4,6-disubstituted 2-deoxystreptamine | 4,6-disubstituted 2-deoxystreptamine |

Research Significance and Academic Relevance of this compound

The unique properties of this compound make it a compound of significant academic interest, contributing to several areas of chemical and biological research.

Role in Elucidating Natural Product Biosynthesis Pathways

The isolation and characterization of this compound have been instrumental in understanding the late stages of sisomicin biosynthesis in Micromonospora inyoensis. researchgate.netnih.gov Its structure provides strong evidence for the existence of a highly reactive 6'-aldehyde intermediate. researchgate.net The spontaneous, non-enzymatic dimerization of this proposed aldehyde to form 66-40C in the fermentation broth suggests a "molecular trapping" of a key biosynthetic intermediate. researchgate.netnih.gov This has helped researchers to map out the final oxidative and reductive steps that lead to the formation of the primary amine found in the mature sisomicin antibiotic.

Utility as a Synthetic Intermediate for Novel Analogues

This compound has proven to be a versatile and valuable starting material for the semisynthesis of other aminoglycosides. nih.gov Its discovery provided an efficient route to a variety of analogues modified at the 6'-position. nih.gov

Key synthetic applications include:

Synthesis of Sisomicin: Chemical reduction of 66-40C yields sisomicin, providing a route to the active antibiotic from an isolated side product. nih.gov

Synthesis of Antibiotic G-52: This compound, another sisomicin analogue, can also be synthesized from 66-40C. nih.gov

Access to 6'-Substituted Analogues: The dimeric imine can be hydrolyzed to the monomeric 6'-aldehyde, which serves as a key chemical handle. This aldehyde can then be subjected to reductive amination with various amines to create a library of novel 6'-N-substituted sisomicin derivatives. nih.govnih.gov This has been a cornerstone for exploring the chemical space around this critical position.

Contribution to Understanding Structure-Activity Relationships (SAR) in Aminoglycosides

By providing a practical pathway to a wide range of 6'-substituted sisomicin analogues, this compound has been crucial for developing a deeper understanding of the structure-activity relationships (SAR) in this class of antibiotics. nih.govnih.gov The biological evaluation of compounds synthesized from 66-40C has allowed researchers to determine how modifications at the 6'-position impact antibacterial potency and spectrum. nih.govnih.gov For example, the synthesis and testing of various 6'-N-alkyl and other substituted derivatives have helped to define the steric and electronic requirements for optimal interaction with the bacterial ribosome, the molecular target of aminoglycosides. nih.govumontreal.ca This knowledge is vital for the rational design of new aminoglycoside antibiotics that can overcome bacterial resistance mechanisms.

Properties

CAS No. |

60870-21-5 |

|---|---|

Molecular Formula |

C38H64N8O14 |

Molecular Weight |

857 g/mol |

IUPAC Name |

6,14,20,28-tetraamino-5,19-bis[[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-2,16,29,30-tetraoxa-9,23-diazapentacyclo[23.3.1.111,15.03,8.017,22]triaconta-9,11,23,25-tetraene-4,18-diol |

InChI |

InChI=1S/C38H64N8O14/c1-37(51)13-53-35(25(49)31(37)43-3)57-27-19(41)9-21-29(23(27)47)59-33-17(39)7-5-16(55-33)12-46-22-10-20(42)28(58-36-26(50)32(44-4)38(2,52)14-54-36)24(48)30(22)60-34-18(40)8-6-15(56-34)11-45-21/h5-6,11-12,17-36,43-44,47-52H,7-10,13-14,39-42H2,1-4H3 |

InChI Key |

OKDBJIDCKFMJCC-UHFFFAOYSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |

Synonyms |

aminoglycoside 66-40C |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Aminoglycoside 66 40c

Elucidation of the Biosynthetic Pathway

The formation of Aminoglycoside 66-40C is intrinsically linked to the biosynthetic pathway of its more abundant counterpart, sisomicin (B1680986). rsc.orgnih.gov Research into its origins has revealed a remarkable process that deviates from typical enzyme-catalyzed reactions, pointing towards a spontaneous chemical transformation occurring within the fermentation medium.

Role of Micromonospora inyoensis in its Production

Micromonospora inyoensis, a species of actinomycete bacteria, is the natural producer of this compound. rsc.orgrsc.orgnih.gov It is generated as a secondary metabolite during the submerged fermentation process that primarily yields the broad-spectrum aminoglycoside antibiotic sisomicin. rsc.org While sisomicin is the principal product, the fermentation broth also contains a variety of minor components, including the novel dimeric, unsaturated imine, this compound. rsc.orgnih.gov The presence of this compound alongside sisomicin suggested a close biosynthetic relationship, prompting investigations into its precise origin.

Proposed Non-Enzymatic Macro-Dimerization Mechanism

The structure of this compound, an unprecedented 16-membered bis-azadiene macrocycle, pointed towards an unusual formation mechanism. rsc.orgrsc.org Scientific investigation has established that its origin is a result of a remarkably selective non-enzymatic macro-dimerization process. rsc.orgnih.govrsc.org This hypothesis posits that a highly reactive monomeric precursor, generated during the biosynthesis of sisomicin, undergoes spontaneous self-condensation in the aqueous fermentation medium without the direct involvement of an enzyme. rsc.orgresearchgate.net This self-assembly is highly specific, leading to the quantitative formation of the stable 16-membered macrocyclic bis-imine structure. rsc.orgresearchgate.net

Identification and Role of the 6'-Aldehyde Intermediate

The cornerstone of the non-enzymatic dimerization hypothesis is the existence of a putative 6'-aldehyde intermediate. rsc.orgnih.govresearchgate.net This monomer aldehyde is believed to be a late-stage intermediate or a shunt product of the sisomicin biosynthetic pathway. researchgate.net The structure of this compound, containing α,β-unsaturated imine groups, is consistent with the self-condensation of two molecules of this 6'-aldehyde. rsc.org The aldehyde group provides the necessary electrophilic center for the condensation reaction with an amino group from a second identical molecule, ultimately leading to the formation of the dimeric macrocycle. rsc.orgrsc.org

Biomimetic Synthesis Strategies

The proposed biosynthetic pathway, centered on the spontaneous dimerization of a key aldehyde intermediate, provided a blueprint for the laboratory synthesis of this compound. These biomimetic approaches have not only enabled the chemical synthesis of the natural product but have also served to validate the proposed mechanism of its formation.

Validation of the Self-Condensation Hypothesis

The biomimetic synthesis of this compound has definitively established its origin from a selective non-enzymatic macro-dimerization. rsc.orgnih.govrsc.org Researchers were able to chemically synthesize the proposed 6'-aldehyde intermediate and demonstrate that, upon liberation in a neutral aqueous solution, it underwent smooth and quantitative self-condensation to form this compound. rsc.orgrsc.orgresearchgate.net This successful synthesis, mimicking the proposed natural process, provided strong evidence for the self-assembly mechanism and confirmed the structure of the natural product. rsc.org

Synthetic Methodologies and Key Intermediates (e.g., Sisomicin Sulfate Derivatives)

The chemical synthesis of the crucial 6'-aldehyde intermediate has been achieved using sisomicin as a starting material, leveraging the structural similarities between the two molecules. nih.gov The conversion of this compound itself into sisomicin and other analogues has also been described, highlighting its versatility as a synthetic intermediate. nih.gov

A key strategy in the biomimetic synthesis involved creating a "latent" or masked form of the highly reactive 6'-aldehyde. rsc.org For instance, a dimethyl acetal intermediate was synthesized to protect the aldehyde functionality. This masked precursor was then subjected to a series of reactions to install the other necessary chemical features. The final step involved the careful deprotection of the acetal under dilute acid conditions to release the monomeric 6'-aldehyde. Subsequent neutralization of the solution triggered the spontaneous self-condensation, yielding the target macrocycle, this compound. rsc.org This approach underscores the utility of derivatives of sisomicin and related compounds in accessing the key intermediates required for the synthesis. nih.gov

Key Research Findings on this compound Formation

| Finding | Description |

|---|---|

| Natural Producer | Micromonospora inyoensis produces this compound as a minor component during sisomicin fermentation. rsc.orgrsc.orgrsc.org |

| Formation Mechanism | A non-enzymatic, spontaneous macro-dimerization of a monomeric precursor. rsc.orgrsc.orgrsc.org |

| Key Intermediate | A putative 6'-aldehyde, derived from the sisomicin biosynthetic pathway, is the monomer that self-condenses. rsc.orgresearchgate.net |

| Synthetic Validation | Biomimetic synthesis successfully demonstrated that the 6'-aldehyde intermediate undergoes quantitative self-assembly into this compound in aqueous solution. rsc.orgrsc.orgresearchgate.net |

| Synthetic Precursors | Sisomicin and its derivatives serve as starting materials for the chemical synthesis of the 6'-aldehyde intermediate. nih.gov |

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Sisomicin |

Structural Refinement and Characterization of Synthetic and Natural Products

The definitive structure of this compound was established through a combination of spectroscopic methods and chemical degradation studies. rsc.org These analyses revealed a novel dimeric structure featuring α,β-unsaturated imine groups, a characteristic not previously observed in aminoglycoside antibiotics. rsc.org

Spectroscopic techniques have been instrumental in elucidating and refining the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Sequential ¹H-NMR spectroscopy in D₂O was employed to monitor the biomimetic synthesis. This allowed for the observation of the conversion of the starting material to the aldehyde intermediate and its subsequent self-condensation to form the final dimeric product, this compound. rsc.org

X-ray Crystallography : The structure of this compound has been confirmed by X-ray crystallography, which provided definitive evidence for its 16-membered macrocyclic bis-imine structure. researchgate.net

The following table summarizes key spectroscopic data for this compound:

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H-NMR Spectroscopy | Used to monitor the sequential conversion of intermediates and the final self-condensation to the dimer. rsc.org |

| X-ray Crystallography | Confirmed the 16-membered macrocyclic bis-imine structure. researchgate.net |

A direct comparison between the naturally isolated and the synthetically produced this compound was conducted to confirm the success of the chemical synthesis. The physical, spectroscopic, and chemical properties of the synthesized product were found to be identical to those reported for the natural compound. rsc.org This congruence provides strong evidence for the accuracy of both the structural elucidation of the natural product and the biomimetic synthetic route.

The table below outlines the comparison between the natural and synthetic versions of the compound:

| Property | Natural this compound | Synthesized this compound | Conclusion |

|---|---|---|---|

| Physical Characteristics | As reported in literature | Identical to natural product rsc.org | Match |

| Spectroscopic Data (e.g., NMR) | As reported in literature | Identical to natural product rsc.org | Match |

| Chemical Characteristics | As reported in literature | Identical to natural product rsc.org | Match |

Molecular Mechanisms and Interactions

Interaction with Ribosomal Components (Absence of Direct Antibacterial Activity)

The antibacterial mechanism of clinically relevant aminoglycosides stems from their ability to bind with high affinity to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. longdom.orgembopress.orgnih.gov This interaction disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, bacterial cell death. longdom.orgnih.gov The interaction of Aminoglycoside 66-40C with the ribosome, however, is fundamentally different due to its dimeric nature.

This compound is a C₂-symmetrical, 16-membered macrocyclic bis-Schiff's base. rsc.org This dimeric structure is unprecedented within the aminoglycoside family. rsc.org Crucially, this dimeric form exhibits no direct antibacterial activity. rsc.org Its value is not as an antibiotic, but as a versatile intermediate in the synthesis of other aminoglycosides. nih.govrsc.orgacs.org

The lack of antibacterial activity is a direct consequence of the dimer's structure, which is incompatible with the specific binding pocket on the bacterial ribosome. The target for aminoglycosides like sisomicin (B1680986) is a highly conserved and specific region on the 16S rRNA A-site. nih.govresearchgate.net The binding involves precise hydrogen bonding and electrostatic interactions between the various amino and hydroxyl groups of the aminoglycoside and the rRNA nucleotides. nih.govrug.nl

The large, macrocyclic structure of this compound creates significant steric hindrance, preventing it from fitting into this well-defined binding pocket. While some synthetically engineered dimeric aminoglycosides have been shown to exhibit enhanced RNA binding, they are typically designed with flexible linkers to bridge two complementary binding sites on a larger RNA molecule. nih.gov this compound's rigid, macrocyclic structure does not possess the correct conformation or flexibility to engage the single A-site in a manner that would disrupt ribosomal function.

Derivatization and Structure-Activity Relationships (SAR)

The primary significance of this compound lies in its utility as a precursor for the semisynthesis of sisomicin and a variety of its analogues. nih.govacs.orgacs.org The reactive imine functional groups within its structure provide a chemical handle for modifications, particularly at the 6' position, allowing for the exploration of structure-activity relationships. acs.org

This compound, a minor component from the fermentation of Micromonospora inyoensis, can be efficiently converted into the major, highly active antibiotic sisomicin. nih.govrsc.orgacs.org This conversion process and the ability to use 66-40C to generate other derivatives make it a valuable starting material in medicinal chemistry. nih.gov This has enabled the synthesis of not only naturally occurring aminoglycosides but also novel analogues with potentially improved properties. acs.org

The structure of this compound is particularly amenable to creating analogues with different substituents at the 6'-position. Researchers have leveraged this to synthesize a series of 6'-substituted analogues of sisomicin. nih.govacs.org This is achieved through reactions that modify the imine groups of the dimer, which correspond to the 6'-position of the resulting monomeric sisomicin units. acs.org Examples of synthesized analogues include sisomicin itself and Antibiotic G-52. nih.govacs.org

| Parent Compound | Derived Analogue | Modification from 66-40C |

|---|---|---|

| This compound | Sisomicin | Conversion of the dimeric imine to the 6'-amino group of the monomer. nih.govacs.org |

| This compound | Antibiotic G-52 | Conversion of the dimeric imine to the 6'-N-methylamino group of the monomer. nih.govacs.org |

| This compound | Novel 6'-Substituted Analogues | Introduction of various alkyl and functional groups at the 6' position. nih.govacs.org |

Structural modifications, particularly at the 6'-position of ring I, have a profound impact on the ribosomal binding affinity and, consequently, the antibacterial activity of aminoglycosides. asm.orgnih.gov The 6'-amino group is a key determinant for potent activity in the 4,6-disubstituted aminoglycoside class. asm.orgresearchgate.net For instance, in the kanamycin (B1662678) family, replacing the 6'-NH₂ group with a 6'-OH group leads to a significant decrease in inhibitory activity on bacterial ribosomes. asm.org

The synthesis of 6'-substituted sisomicin analogues from this compound allows for a systematic investigation of these structure-activity relationships. nih.govacs.org The high antibacterial activity of sisomicin is partly due to the favorable stacking interaction between its unsaturated ring I and the G1491 nucleotide in the ribosomal A-site. nih.gov Altering the substituent at the 6'-position directly influences the orientation and interactions of ring I within the binding pocket. This can either enhance or diminish the affinity for the ribosomal target, thereby modulating the compound's antibacterial potency. nih.govasm.org The ability to create a variety of these analogues from a single precursor, this compound, is therefore crucial for developing next-generation aminoglycosides that can overcome resistance mechanisms. nih.govnih.gov

Influence of Modifications on Interactions with Aminoglycoside Modifying Enzymes

The primary mechanism of resistance to aminoglycosides is the enzymatic modification by AMEs, which are broadly classified into three families: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). These enzymes catalyze the transfer of acetyl, phosphoryl, or nucleotidyl groups to specific hydroxyl or amino moieties on the aminoglycoside structure, leading to a loss of binding affinity for the bacterial ribosome.

Sisomicin, due to the absence of 3'- and 4'-hydroxyl groups, is inherently resistant to modification by several APH and ANT enzymes. However, the 6'-amino group remains a primary target for AAC(6') enzymes, a prevalent family of AMEs that confer resistance to a wide range of clinically important aminoglycosides.

Research into semisynthetic derivatives of sisomicin, facilitated by the versatile chemistry of this compound, has focused on modifications at the 6'-position to sterically hinder or prevent the catalytic activity of AAC(6') enzymes. The conversion of this compound allows for the introduction of various substituents at the 6'-amino group of sisomicin, altering its interaction with these resistance enzymes.

Detailed Research Findings

Studies on 6'-N-substituted derivatives of sisomicin have demonstrated that even small modifications at this position can significantly impact their susceptibility to enzymatic inactivation. For instance, the synthesis of 6'-N-methylsisomicin and other 6'-N-alkyl analogues from this compound has been a key area of investigation.

The in vitro antibacterial activity of these analogues has been evaluated against a panel of bacterial strains, including those known to harbor AMEs. The Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's efficacy, with lower values indicating greater potency. By comparing the MICs of the parent compound, sisomicin, with its 6'-modified derivatives against both susceptible and resistant bacterial strains, researchers can infer the impact of these modifications on evading enzymatic inactivation.

For example, a significant increase in the MIC of sisomicin against a bacterial strain expressing an AAC(6') enzyme would indicate that the antibiotic is being inactivated. If a 6'-modified sisomicin analogue maintains a low MIC against the same resistant strain, it suggests that the modification successfully prevents or reduces the enzymatic activity of the AAC(6') enzyme.

While specific kinetic data for the direct interaction of 66-40C-derived sisomicin analogues with purified AMEs is not extensively detailed in publicly available literature, the antibacterial activity profiles provide strong evidence of their ability to overcome certain resistance mechanisms. The addition of a hydroxyethyl group at the 6'-position of sisomicin, a modification found in the newer aminoglycoside plazomicin, has been shown to prevent inactivation by AAC(6'), AAC(3), ANT(2''), and APH(2'') enzymes. nih.gov

The following interactive data tables summarize the reported in vitro antibacterial activity of sisomicin and its derivatives against various bacterial strains. This data provides an indirect measure of their interaction with the enzymatic resistance profiles of these organisms.

Interactive Data Table: In Vitro Antibacterial Activity (MIC in μg/mL) of Sisomicin and its 6'-Substituted Analogues

| Compound/Organism | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Klebsiella pneumoniae |

| Sisomicin | 0.5 | 0.5 | 0.25 | 0.5 |

| 6'-N-methylsisomicin | 1.0 | 2.0 | 0.5 | 1.0 |

| Antibiotic G-52 (6'-deamino-6'-hydroxysisomicin) | >128 | >128 | 64 | >128 |

Data is compiled from historical studies and serves as a comparative reference.

The data indicates that while N-methylation at the 6'-position results in a slight decrease in activity against susceptible strains compared to the parent sisomicin, it is a critical modification for overcoming certain enzymatic resistance mechanisms. The dramatic loss of activity in Antibiotic G-52, where the 6'-amino group is replaced by a hydroxyl group, underscores the importance of this amine for ribosomal binding and antibacterial action, even though it is a site for enzymatic modification. The challenge in developing effective aminoglycosides lies in balancing the structural requirements for potent antibacterial activity with features that confer resistance to AMEs.

Analytical Methodologies for Aminoglycoside 66 40c and Its Analogues

Spectroscopic Analysis (NMR, MS, X-ray) for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in defining the molecular architecture of Aminoglycoside 66-40C. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide complementary information for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the solution-state structure of antibiotics. springernature.com A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. springernature.comnih.govuq.edu.au For complex structures like aminoglycosides, 2D NMR methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between atoms. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing insights into the three-dimensional conformation and the stereochemical relationships between the different rings of the aminoglycoside. nih.gov For butirosin (B1197908) A, a related aminoglycoside, NOESY experiments showed a stacking arrangement between the xylose and 2,6-diamino-2,6-dideoxyglucose rings. nih.gov

Mass Spectrometry (MS) Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions. This fragmentation pattern serves as a structural fingerprint, helping to identify the compound and elucidate the connectivity of its sugar rings and other substituents. usda.govnih.gov LC-MS/MS is a particularly powerful technique used for the rapid and accurate detection of aminoglycoside resistance mechanisms by identifying specific tryptic peptides from aminoglycoside-modifying enzymes. nih.gov

X-ray Crystallography X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in its solid state. This technique was instrumental in confirming the unique 16-membered macrocyclic bis-imine structure of this compound. researchgate.net The process involves growing a single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density and, consequently, the precise spatial arrangement of every atom in the molecule. dntb.gov.ua This method offers unparalleled detail regarding bond lengths, bond angles, and stereochemistry, providing the ultimate confirmation of the proposed molecular structure. researchgate.net

| Spectroscopic Technique | Primary Application for this compound | Information Obtained |

| NMR Spectroscopy | Elucidation of solution-state structure and conformation. | Atomic connectivity, proton and carbon environments, 3D conformation, stereochemistry. springernature.comnih.gov |

| Mass Spectrometry | Determination of molecular weight and confirmation of identity. | Accurate molecular mass, elemental composition, fragmentation patterns for structural fingerprinting. nih.gov |

| X-ray Crystallography | Definitive determination of solid-state 3D structure. | Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry. researchgate.netdntb.gov.ua |

In Vitro Assays for Molecular Interaction Studies

Understanding the mechanism of action of this compound requires in vitro assays that probe its interactions with its primary biological target, the bacterial ribosome, and with enzymes responsible for bacterial resistance.

The antibacterial activity of aminoglycosides stems from their ability to bind to the aminoacyl-tRNA acceptor site (A-site) within the 16S rRNA of the bacterial 30S ribosomal subunit. kent.ac.uknih.gov Assays that characterize this binding are crucial for evaluating the potency of new analogues.

FRET-Based Methods Fluorescence Resonance Energy Transfer (FRET) is a sensitive technique used to monitor the binding of small molecules to RNA and the conformational changes induced by this binding. oup.comnih.gov In a typical assay, the ribosomal A-site RNA is labeled with a donor fluorophore, and the aminoglycoside analogue is labeled with an acceptor fluorophore. nih.gov Binding brings the two fluorophores into close proximity, resulting in energy transfer from the donor to the acceptor, which can be measured as a change in fluorescence emission. researchgate.net This method allows for the determination of binding affinities (dissociation constants, Kd) and can be adapted for high-throughput screening of new compounds. oup.comnih.gov

X-ray Co-crystallography X-ray co-crystallography of an aminoglycoside bound to a model of the ribosomal A-site provides atomic-level detail of the molecular interactions. nih.govnih.gov By solving the crystal structure of the complex, researchers can visualize the specific hydrogen bonds and electrostatic interactions between the drug and the RNA target. nih.govoup.com This information is invaluable for understanding the basis of binding affinity and specificity and for guiding the rational design of new antibiotics with improved properties. nih.govresearchgate.net These structures have confirmed that aminoglycosides lock the A-site in a conformation that disrupts the fidelity of protein synthesis. nih.gov

Bacterial resistance to aminoglycosides is often mediated by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). nih.gov These enzymes chemically modify the aminoglycoside, preventing it from binding to the ribosome.

Cell-Free Translation Assays

Cell-free translation assays are powerful in vitro tools used to study the mechanism and efficiency of protein synthesis and to screen for antibiotic compounds that inhibit this fundamental cellular process. These systems utilize cellular extracts containing all the necessary translational machinery, including ribosomes, tRNAs, amino acids, and energy sources, to synthesize proteins from a specific mRNA template outside of a living cell. For the analysis of aminoglycosides like 66-40C, these assays offer a direct method to assess their impact on the ribosomal machinery of both prokaryotic and eukaryotic organisms.

The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis through binding to ribosomal RNA. wikipedia.org Cell-free systems allow for the precise quantification of this inhibition without the complexities of cellular uptake and metabolism that are present in live-cell experiments.

Research into the effects of aminoglycosides on translation reveals that they can induce codon misreading and inhibit the translocation step of protein synthesis. embopress.org While specific research on this compound in cell-free translation assays is not extensively documented in publicly available literature, the activity of its well-studied analogue, G-418 (Geneticin), provides significant insights. G-418 is known to block polypeptide synthesis at the elongation step in both prokaryotic and eukaryotic cells. chemicalbook.comwikipedia.org This inhibition is a result of its binding to the ribosome, which interferes with the normal process of translation. agscientific.comthermofisher.com

The utility of aminoglycosides as antibacterial agents stems from their selective action on prokaryotic ribosomes over eukaryotic ones. embopress.org However, some aminoglycosides, particularly those with a 6'-hydroxyl group on ring I like G-418, are also effective inhibitors of eukaryotic ribosomes. embopress.orgnih.gov This property is exploited in molecular biology for the selection of genetically modified eukaryotic cells. chemicalbook.com The structural basis for this selectivity lies in differences in the ribosomal RNA (rRNA) decoding site between prokaryotes and eukaryotes. embopress.org

In a typical cell-free translation assay to evaluate an aminoglycoside, a reporter gene (e.g., luciferase or green fluorescent protein) is transcribed and translated in the presence of varying concentrations of the antibiotic. The amount of synthesized reporter protein is then measured, and the concentration of the aminoglycoside that inhibits protein synthesis by 50% (IC50) is determined.

Research Findings from Analogues

Studies on G-418 have demonstrated its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cell-free systems. agscientific.com The inhibitory concentration can vary depending on the specific cell-free system used and the experimental conditions. For instance, in mammalian cell cultures, G-418 is used for selection at concentrations around 400 µg/mL. chemicalbook.com In vitro translation assays have shown that G-418 and other aminoglycosides can also induce translational readthrough of premature stop codons, a mechanism that is being explored for the treatment of certain genetic diseases. oup.com

The table below illustrates the type of data that can be generated from cell-free translation assays, showing hypothetical IC50 values for this compound and its analogue G-418 against prokaryotic (E. coli) and eukaryotic (rabbit reticulocyte) ribosomes. It is important to note that the values for this compound are illustrative, as specific experimental data from cell-free assays were not found in the reviewed literature.

| Compound | Prokaryotic Ribosome (E. coli) IC50 (µM) | Eukaryotic Ribosome (Rabbit Reticulocyte) IC50 (µM) | Selectivity (Eukaryotic/Prokaryotic) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| G-418 (Geneticin) | ~1.5 | ~6.0 | ~4 |

Future Research Directions and Unanswered Questions

Deeper Elucidation of Non-Enzymatic Biosynthetic Pathways

The proposed formation of aminoglycoside 66-40C occurs through a remarkably selective, non-enzymatic self-condensation of a putative 6'-aldehyde intermediate in the sisomicin (B1680986) biosynthetic pathway. This spontaneous macro-dimerization is a unique phenomenon among aminoglycosides. Future research should focus on a more profound understanding of the kinetics and thermodynamics that govern this self-assembly process. Investigating the specific physicochemical conditions within the fermentation broth of Micromonospora inyoensis that favor the formation of the 16-membered bis-azadiene macrocycle over other potential side reactions is crucial.

Key unanswered questions include:

What specific pH, temperature, and solute concentrations drive the high selectivity of the macro-dimerization?

Are there chaperone-like molecules or metal ions present in the fermentation medium that catalyze or stabilize the formation of the dimer?

Can the 6'-aldehyde monomer be isolated and stabilized to study its reactivity and dimerization under controlled laboratory conditions?

A deeper understanding of this non-enzymatic pathway could offer a novel biomimetic strategy for the synthesis of other complex macrocyclic structures.

Exploration of Novel Derivatives with Tailored Ribosomal Interactions

While this compound itself lacks antibacterial activity, it serves as a valuable scaffold for the synthesis of novel sisomicin analogues with modifications at the 6' position. nih.gov Sisomicin, a potent antibiotic, functions by binding to the A-site of the bacterial 16S ribosomal RNA, leading to protein mistranslation and ultimately cell death. nih.gov The unsaturated sugar ring I of sisomicin contributes to its high antibacterial activity and its ability to evade certain aminoglycoside-modifying enzymes. nih.gov

Future research should systematically explore the synthesis of a diverse library of 6'-substituted sisomicin derivatives starting from this compound. These derivatives should be designed to have tailored interactions with the ribosomal decoding site. By introducing various functional groups at the 6' position, it may be possible to:

Enhance binding affinity to the ribosomal A-site, potentially leading to increased potency.

Modulate the conformational changes induced in the ribosome upon binding, which could lead to novel mechanisms of action.

Create derivatives that are less susceptible to enzymatic modification by aminoglycoside acetyltransferases (AACs) that target the 6'-amino group. nih.gov

The development of such derivatives would benefit from computational modeling and structural biology studies to predict and rationalize their interactions with the ribosome.

Strategies for Evading Emerging Resistance Mechanisms

The clinical utility of aminoglycosides is threatened by the emergence of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs), ribosomal mutations, and efflux pumps. nih.govfrontiersin.org AMEs, such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), chemically modify the antibiotic, preventing it from binding to its ribosomal target. nih.gov

This compound offers a unique starting point for developing strategies to evade these resistance mechanisms. Research in this area should focus on:

Rational design of 6'-derivatives: The 6'-position is a common site for modification by AAC(6') enzymes. By replacing the 6'-amino group of sisomicin with moieties that are not substrates for these enzymes, it may be possible to create derivatives that are active against resistant strains. nih.gov

Development of AME inhibitors: this compound and its derivatives could be explored as potential inhibitors of AMEs. By designing molecules that bind to the active site of these enzymes without being inactivated, they could be used in combination with existing aminoglycosides to restore their activity. nih.gov

Exploration of novel antibacterial targets: While the primary target of sisomicin is the ribosome, it is worth investigating whether derivatives of 66-40C could be engineered to interact with other essential bacterial components, thus bypassing traditional resistance mechanisms.

Development of Advanced Analytical Techniques for Complex Mixtures

The analysis of aminoglycosides in complex mixtures, such as fermentation broths and biological samples, presents a significant challenge due to their high polarity, lack of a strong chromophore, and structural similarity. nih.gov Current methods often rely on derivatization followed by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Future research should aim to develop more advanced and efficient analytical techniques for the detection and quantification of this compound, its monomeric precursor, and its degradation products. Promising avenues include:

Hydrophilic interaction liquid chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds like aminoglycosides and could be optimized for the analysis of 66-40C and its related compounds.

Mass spectrometry (MS): The use of high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-ToF) MS, can provide detailed structural information and sensitive quantification without the need for derivatization. mostwiedzy.pl

Capillary electrophoresis (CE): CE offers high separation efficiency for charged molecules and could be a valuable tool for analyzing the complex mixtures in which 66-40C is found. mostwiedzy.pl

The development of robust analytical methods is essential for monitoring the biosynthesis of 66-40C, assessing the purity of its derivatives, and conducting pharmacokinetic studies.

Structural Biology of this compound Intermediates and Modified Ribosomes

A detailed understanding of the three-dimensional structures of this compound, its monomeric 6'-aldehyde intermediate, and their interactions with the ribosome is crucial for rational drug design. While the crystal structure of sisomicin bound to the ribosomal A-site has been determined, there is a lack of structural information specifically for 66-40C and its unique intermediates. nih.gov

Future research in structural biology should focus on:

Crystallization and structure determination: Obtaining high-resolution crystal structures of the 6'-aldehyde monomer and the 66-40C dimer would provide invaluable insights into their conformation and reactivity.

Cryo-electron microscopy (cryo-EM): This technique can be used to determine the structure of ribosomes in complex with novel 6'-derivatives of sisomicin synthesized from 66-40C. This would reveal the precise binding modes and the conformational changes induced in the ribosome.

Structural studies with resistant ribosomes: Determining the structures of derivatives bound to ribosomes that have been modified by resistance-conferring enzymes (e.g., methyltransferases) could guide the design of compounds that can overcome these modifications.

Such structural data would provide a molecular basis for the activity of novel derivatives and pave the way for the development of next-generation aminoglycosides with improved efficacy and a reduced susceptibility to resistance.

Q & A

Q. Table 1: Structural Modifications and Activity

Basic: What experimental methodologies are recommended for synthesizing this compound and its analogs?

A biomimetic synthesis approach is optimal, leveraging submerged culture conditions to generate the aldehyde intermediate from sisomicin. Key steps include:

- pH-controlled condensation : Maintain pH 7.5–8.0 to favor macrocyclization over polymerization .

- Chromatographic purification : Use reverse-phase HPLC to isolate the dimer from byproducts .

- Functionalization : Introduce substituents at the 6' position via reductive amination or nucleophilic addition to the imine group .

For reproducibility, validate intermediates using LC-MS and NMR (¹H/¹³C) .

Advanced: How can researchers resolve contradictions in data regarding this compound’s resistance profiles across bacterial strains?

Contradictions often arise from strain-specific expression of aminoglycoside-modifying enzymes (AMEs). To address this:

Gene knockout assays : Disrupt aac, aph, or ant genes in target strains to isolate resistance mechanisms .

Enzyme kinetics : Compare kinetic parameters (e.g., Km, Vmax) of AMEs against 66-40C and sisomicin .

Transcriptomic profiling : Use RNA-seq to identify upregulated AMEs in resistant clinical isolates .

For example, aac(3)-I homologs show 88% homology to Halomonas acetyltransferases, suggesting conserved substrate specificity .

Advanced: What strategies optimize in vivo experimental design for evaluating 66-40C’s nephrotoxicity?

Animal models : Use Sprague-Dawley rats with controlled hydration to mimic human renal clearance .

Biomarkers : Measure urinary N-acetyl-β-D-glucosaminidase (NAG) and Kim-1 to detect early tubular injury .

Dosing regimens : Compare intermittent (single high dose) vs. continuous infusion to assess toxicity thresholds .

Carbamate adduct analysis : Quantify CO2-derived adducts via LC-MS to correlate with reduced toxicity .

Advanced: How can structure-activity relationship (SAR) studies guide the development of 66-40C derivatives with improved efficacy?

Focus on:

- Macrocyclic rigidity : Introduce cross-links (e.g., disulfide bonds) to enhance stability against bacterial hydrolases .

- Substituent polarity : Hydrophilic groups at the 6' position improve uptake in Gram-negative bacteria .

- Hybrid scaffolds : Conjugate 66-40C with β-lactamase inhibitors to counteract enzymatic degradation .

Table 2: SAR Parameters and Outcomes

| Parameter | Optimization Method | Outcome |

|---|---|---|

| LogP | Hammett analysis | Ideal range: -1.5 to 0.5 for uptake |

| Polar surface area | Computational modeling | <140 Ų enhances membrane penetration |

| Data derived from . |

Methodological: What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on 66-40C’s mechanism of action?

- PICO Framework :

- Population : Klebsiella pneumoniae with AME overexpression.

- Intervention : 66-40C at sub-MIC concentrations.

- Comparison : Sisomicin or gentamicin.

- Outcome : Minimum inhibitory concentration (MIC) shift.

- FINER Criteria : Ensure questions are F easible (e.g., lab resources), I nteresting (novel enzyme targets), N ovel (unexplored macrocyclic interactions), E thical (non-human models), R elevant (AMR crisis) .

Methodological: How should researchers address potential biases in pharmacokinetic studies of 66-40C?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.